Butane, 1,4-bis(3-phenylureido)-
Overview
Description
Butane, 1,4-bis(3-phenylureido)-, also known as 1,4-bis(3-phenylureido)butane, is a chemical compound with the molecular formula C12H18N2O2. It is a white crystalline solid that is soluble in water and organic solvents. It is used in a variety of industries, including pharmaceuticals, cosmetics, and food production. Butane, 1,4-bis(3-phenylureido)-, has a wide range of applications in the laboratory, including synthesis, catalysis, and spectroscopy.
Scientific Research Applications
Synthesis and Characterization
Synthesis Process : 1,4-Bis(3-phenylureido)-butane can be synthesized through various chemical reactions. For instance, derivatives of bisthiourea including 1,4-bis(3-phenylureido)-butane have been synthesized and characterized using techniques like IR, 1H NMR, and 13C NMR. Such compounds exhibit specific thermal decomposition properties (Pansuriya et al., 2012).
Crystal Structure Analysis : The crystal structure of 1,4-bis(3-phenylureido)-butane and similar compounds has been investigated, revealing details about molecular configurations and packing in various conditions. Such studies contribute to understanding the physical properties of these compounds (Cody & Corey, 1969).
Polymer Synthesis
- Polymer Applications : The compound is used in synthesizing thermally stable and organosoluble polymers. For example, new poly(ether–ester–imide)s have been synthesized using 1,4-bis(3-phenylureido)-butane derivatives, showing significant thermal stability and solubility in organic solvents (Faghihi et al., 2011).
Catalysis and Chemical Reactions
Catalytic Applications : Derivatives of 1,4-bis(3-phenylureido)-butane have been employed in catalytic processes. For instance, they have been used in the efficient synthesis of spiro-4H-pyrans, indicating their potential as catalysts in organic synthesis (Goli-Jolodar et al., 2016).
Chemical Reactions and Transformations : The compound and its derivatives play a role in various chemical reactions, such as the selective oxidation of sulfides to sulfoxides, showcasing its utility in chemical transformations (Manesh et al., 2015).
Photophysical Studies
- Photophysical Properties : Studies have been conducted on the photophysical behavior of 1,4-bis(3-phenylureido)-butane derivatives. These studies involve the synthesis of novel macromolecules and their examination under different conditions, providing insights into their photophysical properties (Saleh et al., 2016).
Textile Industry Applications
- Dyeing Performance : The compound has been used in the synthesis of bisazo disperse dyes for the textile industry. These dyes, based on 1,4-bis(3-phenylureido)-butane, show enhanced dyeing performance on polyethylene terephthalate fabrics, indicating its application in textile coloring (Wang et al., 2021).
properties
IUPAC Name |
1-phenyl-3-[4-(phenylcarbamoylamino)butyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-17(21-15-9-3-1-4-10-15)19-13-7-8-14-20-18(24)22-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2,(H2,19,21,23)(H2,20,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXMLGUIEKQAQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCCCNC(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340439 | |
Record name | Urea, N,N''-1,4-butanediylbis[N'-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64544-76-9 | |
Record name | Urea, N,N''-1,4-butanediylbis[N'-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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